Diethyl (3-chloro-2-oxopropyl)phosphonate
Overview
Description
Diethyl (3-chloro-2-oxopropyl)phosphonate is a chemical compound with the molecular formula C7H14ClO4P . Its molecular weight is 227.6 . The IUPAC name for this compound is 3-chloro-3-ethyl-2-oxopentyl phosphonate .
Molecular Structure Analysis
The InChI code for Diethyl (3-chloro-2-oxopropyl)phosphonate is 1S/C7H14ClO4P/c1-3-7(8,4-2)6(9)5-12-13(10)11/h13H,3-5H2,1-2H3,(H,10,11)/p-1 . The InChI key is HDFWKTVDAQNDNK-UHFFFAOYSA-M .Scientific Research Applications
Synthesis of Phosphorylated Heterocycles
Diethyl (3-chloro-2-oxopropyl)phosphonate is utilized in the synthesis of various phosphorylated heterocycles. These compounds are significant due to their potential biological activities and their use in medicinal chemistry. The compound serves as a reagent in reactions such as the Paal–Knorr, Dimroth, and Gewald reactions .
Horner–Wadsworth–Emmons Olefination
This compound is well-studied as a reagent in the Horner–Wadsworth–Emmons olefination reaction. It is used to form carbon-carbon double bonds, a fundamental step in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals .
Synthesis of Terminal Alkynes
As a precursor of the Bestmann–Ohira reagent, Diethyl (3-chloro-2-oxopropyl)phosphonate is involved in the synthesis of terminal alkynes via the Seyferth–Gilbert homologation. Terminal alkynes are crucial in the construction of complex organic molecules .
Cycloaddition Reactions
The compound finds application in cycloaddition reactions, particularly in the synthesis of 1,2,3-triazoles. These triazoles are important in various fields, including pharmaceuticals, due to their diverse biological activities .
Biochemical Research
In biochemical research, Diethyl (3-chloro-2-oxopropyl)phosphonate can be used as a biochemical reagent due to its reactive properties. It can be involved in studies related to enzyme inhibition and mechanism of action of biologically active compounds .
Organic Synthesis Intermediate
This chemical serves as an intermediate in organic synthesis, particularly in the development of new synthetic methodologies. Its reactivity with various organic substrates makes it a valuable tool for creating novel compounds .
Medicinal Chemistry
In medicinal chemistry, Diethyl (3-chloro-2-oxopropyl)phosphonate is used as an intermediate in the synthesis of drug candidates. Its incorporation into molecules can enhance their pharmacological properties .
Agricultural Chemistry
Lastly, the compound’s role in agricultural chemistry should not be overlooked. It can be used to synthesize molecules that act as herbicides or pesticides, contributing to crop protection strategies .
Mechanism of Action
Mode of Action
Similar compounds have been involved in various chemical reactions such as asymmetric michael addition, gem-chlorofluorination, cyclocondensation reactions, and diazo transfer reactions .
Biochemical Pathways
Related compounds have been used in the synthesis of 1,2,3-triazoles by cycloaddition .
Action Environment
It is known that the compound should be stored at a temperature between 28°c .
properties
IUPAC Name |
1-chloro-3-diethoxyphosphorylpropan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClO4P/c1-3-11-13(10,12-4-2)6-7(9)5-8/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMAAXZDJLJCDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(=O)CCl)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378644 | |
Record name | Diethyl (3-chloro-2-oxopropyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (3-chloro-2-oxopropyl)phosphonate | |
CAS RN |
67257-29-8 | |
Record name | Diethyl (3-chloro-2-oxopropyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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